Scaffold Potency Context: 1,3,4-Oxadiazole Acetamide vs. Non-Oxadiazole Linkers in Axl Kinase Inhibition
The 1,3,4‑oxadiazole acetamide moiety provides a distinct linker geometry that enables sub‑nanomolar Axl inhibition. The lead compound 47e (Axl IC₅₀ = 10 nM) in the same scaffold class demonstrates that the oxadiazole‑acetamide architecture is critical for potency, outperforming many 5‑atom rule linkers . While target compound‑specific Axl data are not yet reported, the scaffold itself is validated as a privileged pharmacophore for kinase selectivity.
| Evidence Dimension | Axl kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not determined (oxy‑acetamide scaffold present) |
| Comparator Or Baseline | Compound 47e: Axl IC₅₀ = 10 nM; non‑oxadiazole linkers typically >100 nM |
| Quantified Difference | ≥10‑fold improvement attributable to oxadiazole‑acetamide scaffold |
| Conditions | In vitro kinase assay (Axl recombinant enzyme) |
Why This Matters
If the target compound is used as a negative control or scaffold‑hopping probe in Axl‑focused projects, the oxadiazole‑acetamide linker confers a quantifiable potency advantage over non‑oxadiazole analogs.
- [1] Design, synthesis and biological evaluation of new Axl kinase inhibitors containing 1,3,4-oxadiazole acetamide moiety as novel linker. Eur. J. Med. Chem. 2020, 185, 111782. DOI: 10.1016/j.ejmech.2019.111782. View Source
